REACTION_CXSMILES
|
[BH4-].[Na+].[CH3:3][C:4]1([CH3:24])[C:8]([CH3:10])([CH3:9])[O:7][B:6]([C:11]2[CH:23]=[CH:22][C:14]([O:15][CH2:16][C:17](OCC)=[O:18])=[CH:13][CH:12]=2)[O:5]1.O1CCCC1.C(O)C>O>[CH3:9][C:8]1([CH3:10])[C:4]([CH3:3])([CH3:24])[O:5][B:6]([C:11]2[CH:23]=[CH:22][C:14]([O:15][CH2:16][CH2:17][OH:18])=[CH:13][CH:12]=2)[O:7]1 |f:0.1|
|
Name
|
|
Quantity
|
0.33 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
1.33 g
|
Type
|
reactant
|
Smiles
|
CC1(OB(OC1(C)C)C1=CC=C(OCC(=O)OCC)C=C1)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 4 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (eluent: n-hexane/ethyl acetate=2/1)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OB(OC1(C)C)C1=CC=C(OCCO)C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.13 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |